molecular formula C7H6O3 B135720 2,5-Dihydroxybenzaldehyde CAS No. 1194-98-5

2,5-Dihydroxybenzaldehyde

Cat. No. B135720
CAS RN: 1194-98-5
M. Wt: 138.12 g/mol
InChI Key: CLFRCXCBWIQVRN-UHFFFAOYSA-N
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Description

2,5-Dihydroxybenzaldehyde is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. It is related to other hydroxybenzaldehydes, which are compounds that contain both aldehyde and hydroxyl functional groups attached to a benzene ring. These compounds are often intermediates in the synthesis of more complex molecules and can participate in various chemical reactions due to their functional groups.

Synthesis Analysis

The synthesis of related compounds to 2,5-dihydroxybenzaldehyde has been described in the literature. For instance, the synthesis of 2-vinyl-3,4,5,6-tetrahydrobenzaldehyde has been achieved, which equilibrates with its valence isomer at elevated temperatures . Additionally, the synthesis of 2-hydroxy-6-methylbenzaldehyde, a compound with similar structural features, has been established through a multi-step process starting from m-cresol, demonstrating the synthetic accessibility of hydroxybenzaldehydes .

Molecular Structure Analysis

The molecular structure of compounds similar to 2,5-dihydroxybenzaldehyde has been studied using various techniques. For example, the three-dimensional aggregation of 2-hydroxy-3-iodo-5-nitrobenzaldehyde has been characterized, revealing interactions such as hydrogen bonding and pi-pi stacking, which could be relevant to the understanding of 2,5-dihydroxybenzaldehyde's structure . The structure of N-(2-hydroxy-5-methylphenyl), 2-hydroxybenzaldehydeimine has also been investigated, showing intramolecular hydrogen bonding and photochromic properties .

Chemical Reactions Analysis

The reactivity of hydroxybenzaldehydes has been explored in various studies. The electrochemical oxidation of 3,4-dihydroxybenzaldehyde, a compound structurally related to 2,5-dihydroxybenzaldehyde, has been examined, demonstrating its participation in Michael addition reactions and the formation of quinones . This suggests that 2,5-dihydroxybenzaldehyde could undergo similar electrochemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxybenzaldehydes are influenced by their functional groups. For instance, the alkylation of 2,4-dihydroxybenzaldehyde has been studied, which is an important reaction for modifying the properties of the compound and for the synthesis of catalysts . The sorption and magnetic properties of complexes derived from 2-hydroxybenzaldehyde have also been investigated, indicating the potential for these compounds to form porous structures and exhibit interesting magnetic behavior .

Scientific Research Applications

Electrodeposition and Electrocatalytic Activity

2,5-Dihydroxybenzaldehyde (2,5-DHB) can be used in oxidative electrodeposition onto electrodes. This process results in catalytic activity in the electrooxidation of NADH, making it useful in designing biosensors based on dehydrogenase enzymatic activities (Pariente et al., 1996).

Synthesis and Structural Analysis

2,5-Dihydroxybenzaldehyde has been utilized in the synthesis of various compounds. For instance, its reaction with hexylmagnesium bromide has been studied, showing its potential in chemical synthesis (Shimura et al., 1993). Additionally, it serves as a starting material in the synthesis of monomers for side chain liquid crystal polymers (Li et al., 2016).

Cytotoxicity and Chemopreventive Potential

Studies on dihydroxybenzaldehydes, including 2,5-DHBA, have shown significant cytotoxicity on certain cancer cells, suggesting their potential as chemopreventive or chemotherapy agents (Tseng et al., 2001).

Electrochemical Studies

The electrochemical oxidation of 2,5-DHB has been studied, revealing its participation in Michael addition reactions and suggesting applications in electrochemical processes (Nematollahi & Amani, 2008).

Complex Formation and Inhibition Properties

2,5-Dihydroxybenzaldehyde is involved in the synthesis of complexes with properties like enzyme inhibition, highlighting its role in the development of potential medicinal compounds (Tanc et al., 2015).

Safety And Hazards

2,5-Dihydroxybenzaldehyde is classified as a skin irritant, eye irritant, skin sensitizer, and may cause respiratory irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

2,5-dihydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3/c8-4-5-3-6(9)1-2-7(5)10/h1-4,9-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFRCXCBWIQVRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID1061601
Record name Benzaldehyde, 2,5-dihydroxy-
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Molecular Weight

138.12 g/mol
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Physical Description

Solid
Record name Gentisate aldehyde
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Solubility

1.38E+04 mg/L @ 25 °C (exp)
Record name Gentisate aldehyde
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Product Name

2,5-Dihydroxybenzaldehyde

CAS RN

1194-98-5
Record name 2,5-Dihydroxybenzaldehyde
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Record name 2,5-Dihydroxybenzaldehyde
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Record name 2,5-Dihydroxybenzaldehyde
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Record name Benzaldehyde, 2,5-dihydroxy-
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Record name 2,5-DIHYDROXYBENZALDEHYDE
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Record name Gentisate aldehyde
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Melting Point

100.00 to 103.00 °C. @ 760.00 mm Hg
Record name Gentisate aldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,280
Citations
SW Nowotarska, K Nowotarski, IR Grant, CT Elliott… - Foods, 2017 - mdpi.com
The antimicrobial modes of action of six naturally occurring compounds, cinnamon oil, cinnamaldehyde, oregano oil, carvacrol, 2,5-dihydroxybenzaldehyde, and 2-hydroxy-5-…
Number of citations: 80 www.mdpi.com
M Sahin, N Kocak, U Arslan, O Sahin… - … Science, Part A, 2013 - Taylor & Francis
In this study, three Schiff base ligands (N,N′-Bis(2,5-dihydroxybenzylidene)-4,4′- diaminodiphenylmethane (DHDPM), N,N′-Bis(2,5-dihydroxybenzylidene)- 1,2- diaminoethane (…
Number of citations: 11 www.tandfonline.com
HH Hodgson, HG Beard - Journal of the Chemical Society (Resumed), 1927 - pubs.rsc.org
… 2 : 5-dihydroxybenzaldehyde by the oxidation of salicylaldehyde, but the present method … The 2 : 5-dihydroxybenzaldehyde is extracted from the filtrate by ether, the ether is removed by …
Number of citations: 2 pubs.rsc.org
CM Yu, MJ Yen, LC Chen - Biosensors and Bioelectronics, 2010 - Elsevier
This paper describes an easy-to-prepare, robust bioanode constructed on a polyester-supported screen-printed carbon paste electrode (SPCE) for glucose biofuel cells. To prepare the …
Number of citations: 68 www.sciencedirect.com
MS Saleh, AK Youssef, EY Hashem… - Computational …, 2014 - scirp.org
A highly simple, rapid, sensitive and selective method is developed for spectrophotometric determination of gabapentin in pure form as well as in pharmaceutical formulations. The …
Number of citations: 13 www.scirp.org
RS Sancheti, HH Shah, AM Patil, RD Patil, RS Bendre - 2023 - researchsquare.com
The present study reports the synthesis of novel Schiff base ligands (S 1-S 8) derived from 2, 5-dihydroxybenzaldehyde by coupling with substituted amines. Further, the electron-…
Number of citations: 0 www.researchsquare.com
TH Tseng, YM Tsheng, YJ Lee - Toxicology, 2001 - Elsevier
As part of our earlier search for new compounds with improved biological activities including antioxidant, anti-inflammatory, and tumor growth inhibition activities, we synthesized 2,4,5-…
Number of citations: 32 www.sciencedirect.com
T Kretz, HW Lerner, M Bolte - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
The title compound, C7H6O3, features a planar molecule (rms deviation for all non-H atoms = 0.019 Å). Geometric parameters are in the usual ranges. Whereas one hydroxyl group …
Number of citations: 3 scripts.iucr.org
J Iqbal, ND Tangellamudi, B Dulla… - Organic …, 2012 - ACS Publications
Functionalized β-aryl alanine ester derivatives were found to undergo rapid C–N and C–O bond formation with quinol carbonyl compounds to afford 2H-benzo[b][1,4]oxazines in good to …
Number of citations: 16 pubs.acs.org
KW Tan, CH Ng, MJ Maah, SW Ng - Acta Crystallographica Section E …, 2008 - scripts.iucr.org
The planar molecules of the title compound, C9H11N3O2S, are linked into a supramolecualr chain via O—H⋯S hydrogen bonds. These chains are connected into a two-dimensional …
Number of citations: 3 scripts.iucr.org

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